Cas no 95-51-2 (2-Chloroaniline)

2-Chloroaniline is an amber liquid,Ammonia odor.Black when exposed to air. Almost insoluble in water,Soluble in acids and most commonly used organic solvents.Used as a pesticide\medicine\Intermediates of dyes and synthetic resins.
2-Chloroaniline structure
2-Chloroaniline structure
2-Chloroaniline
95-51-2
C6H6ClN
127.571540355682
MFCD00007656
34800
7240

2-Chloroaniline Properties

Names and Identifiers

    • 2-Chloroaniline
    • 1-AMINO-2-CHLOROBENZENE
    • 2-CHLOROBENZENAMINE
    • 2-CHLOROPHENYLAMINE
    • FAST YELLOW GC BASE
    • OCA
    • O-CHLOROANILINE
    • ORTHO-CHLOROANILINE
    • 1,2-aminochlorobenzene
    • 2-chloro-benzenamin
    • Aniline, o-chloro-
    • Azoic diazo component 44, base
    • Benzenamine, 2-chloro-
    • Benzeneamine,2-chloro-
    • o-Aminochlorobenzene
    • o-Aminochloro-benzene
    • o-Chloraniline
    • o-Chloroaminobenzene
    • 1-Chloro-2-aminobenzene
    • 2-aminochlorobenzene
    • 2-CHLORANILIN
    • 2-CHLOROANALINE
    • 2-chloro-aniline
    • 2-CHLOROANILINE FOR SYNTHESIS
    • 2-Chloroanline
    • 2-CHLOROBENZAMINE
    • o-chloro-anilin
    • O-CHLOROANILINE D
    • 2-Chlorobenzenamine (ACI)
    • Aniline, o-chloro- (8CI)
    • 2-Amino-1-chlorobenzene
    • Fast Yellow GC Base
    • NSC 6183
    • 2-Chloroaniline,98%
    • NSC-6183
    • 2-Chloro aniline
    • STR00033
    • Benzenamine, 2chloro
    • DS-009850
    • 2-CHLOROANILINE-
    • 2-chloroaminobenzene
    • Q2294431
    • 6-chloroaniline
    • CHLOROANILINE, O-
    • 2-chlorobenzeneamine
    • G14I494T2F
    • WLN: ZR BG
    • HSDB 2045
    • UNII-G14I494T2F
    • 1Amino2chlorobenzene
    • 2-Chlor-1-aminobenzol
    • Benzenamine, chloro-
    • DTXSID2021810
    • 2-CHLOROANILINE
    • O-CHLOROANILINE [MI]
    • STL168885
    • o-chloro-aniline
    • HMS3039D15
    • EN300-17987
    • NCGC00258356-01
    • 2Chlorophenylamine
    • F2190-0428
    • oAminochlorobenzene
    • oChloroaniline
    • (2-chlorophenyl)amine
    • oChloraniline
    • 2-Chloraminobenzol
    • SMR001372017
    • Aniline, 2-chloro-
    • 95-51-2
    • CAS-95-51-2
    • 2-Chloroaniline 100 microg/mL in Acetonitrile
    • 2chloroaniline
    • MLS002454424
    • 2-Chloroaniline, technical, >=98.0% (GC)
    • 2-Chlorbenzenamine
    • NSC6183
    • 27134-26-5
    • EC 202-426-4
    • 2-CHLORO-ANILINE
    • NS00010859
    • (2-chlorophenyl)-amine
    • A15103
    • Tox21_200802
    • EINECS 202-426-4
    • Aniline, ochloro
    • 2-Chlorbenzolamin
    • DTXCID001810
    • BIDD:GT0224
    • SCHEMBL25495
    • 2Chlorobenzenamine
    • DB-020908
    • oChloroaminobenzene
    • 2-Chloro-phenylamine
    • NCGC00091121-01
    • 2-Chloroaniline, PESTANAL(R), analytical standard
    • J-509009
    • 2-Chloroaniline, >=99.5% (GC)
    • Benzeneamine, 2-chloro-
    • AI3-16321
    • Codeine TMS
    • CCRIS 2880
    • NCGC00091121-02
    • AKOS000119118
    • 2-Aminochlorobenzol
    • MFCD00007656
    • CHEMBL389885
    • 2-CHLOROANILINE [HSDB]
    • 1-Amino-2-chlorbenzol
    • +Expand
    • MFCD00007656
    • AKCRQHGQIJBRMN-UHFFFAOYSA-N
    • 1S/C6H6ClN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2
    • ClC1C(N)=CC=CC=1
    • 606077

Computed Properties

  • 127.01900
  • 1
  • 1
  • 0
  • 127.018877
  • 8
  • 74.9
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 26

Experimental Properties

  • 2.50340
  • 26.02000
  • 2118
  • n20/D 1.588
  • 5.13 g/L (20 ºC)
  • 208-210 °C(lit.)
  • -2°C(lit.)
  • Fahrenheit: 208.4 ° f
    Celsius: 98 ° c
  • water: soluble5.13g/L at 20°C
  • Colorless transparent to light yellow oily liquid with ammonia odor [1]
  • Insoluble in water, soluble in ethanol \ ether and most organic solvents [13]
  • Sensitive to light
  • 2.65(at 25℃)
  • 1.213 g/mL at 25 °C(lit.)

2-Chloroaniline Security Information

2-Chloroaniline Customs Data

  • 2921420090
  • China Customs Code:

    2921420090

    Overview:

    2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-Chloroaniline Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Titanium ,  Gold Solvents: Water ;  1 atm, 423 K
Reference
Toward Sustainable Chemoselective Nitroarene Hydrogenation Using Supported Gold as Catalyst
Wang, Xiaodong; Cardenas-Lizana, Fernando; Keane, Mark A., ACS Sustainable Chemistry & Engineering, 2014, 2(12), 2781-2789

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Magnesium oxide ,  Copper Solvents: Ethanol ;  240 min, 3 MPa, 160 °C
Reference
Copper-based catalysts synthesized during hydrogenation
Sun, Kai; Shao, Yuewen; Ming, Cong; Fan, Mengjiao; Fan, Huailin; et al, Chemical Engineering Science, 2023, 276,

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Nickel Solvents: Methanol ;  100 min, 373.15 K
Reference
Structure-controlled graphene-encapsulated nickel nanoparticle with tailored work function to steer chemoselective hydrogenation of nitroarenes
He, W.; Jiang, M. M.; Yu, J. X.; Yan, W.; Zhang, X. Y.; et al, Materials Today Chemistry, 2023, 29,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Methanol ;  0.75 h, 1 MPa, 65 °C
Reference
Boosting hydrogenation properties of Pt single-atom catalysts via tailoring the electronic structures by coordination number regulation
Zhang, Hao; Zhang, Xingcong; Sun, Qingdi; He, Qian; Ji, Hongbing; et al, Chemical Engineering Journal (Amsterdam, 2023, 455,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Alumina ,  Silver Solvents: Water ;  rt; 35 min, rt
1.2 Solvents: Ethyl acetate ;  rt
Reference
Morphologically tailored facet dependent silver nanoparticles supported α-Al2O3 catalysts for chemoselective reduction of aromatic nitro compounds
Rajendiran, Rajesh; Seelam, Prem Kumar; Patchaiyappan, Arunkumar; Balla, Putrakumar; Shankar, Harisingh; et al, Chemical Engineering Journal (Amsterdam, 2023, 451,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Silver ,  Silica Solvents: Water ;  rt
Reference
Excellent chemoselective hydrogenation of nitroaromatics and unsaturated aldehyde at the confined silver nanospace
Yin, Zhengliang; Yang, Fusen; Chen, Juanrong; Sun, Chaozhong; Cao, Shunsheng, Applied Catalysis, 2022, 644,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel ,  Platinum ,  Cobalt Solvents: Ethanol ;  1 h, 1 MPa, 40 °C
Reference
Effective Ensemble of Pt Single Atoms and Clusters over the (Ni,Co)(OH)2 Substrate Catalyzes Highly Selective, Efficient, and Stable Hydrogenation Reactions
Zhu, Lihua; Sun, Yilun; Zhu, Huaze; Chai, Guoliang ; Yang, Zhiqing; et al, ACS Catalysis, 2022, 12(13), 8104-8115

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ;  55 min, 1 MPa, 80 °C
Reference
Predominant Catalytic Performance of Nickel Nanoparticles Embedded into Nitrogen-Doped Carbon Quantum Dot-Based Nanosheets for the Nitroreduction of Halogenated Nitrobenzene
Ma, Chaofan; Zhou, Yebin; Yan, Wei; He, Wei; Liu, Qiangqiang; et al, ACS Sustainable Chemistry & Engineering, 2022, 10(25), 8162-8171

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Ethanol ;  60 min, 0.7 MPa, 40 °C
Reference
Hybrid Nanostructure Catalyst with Low Loading of Pt for the High-Efficiency Catalytic Hydrogenation of Chloronitrobenzene
Zhang, Yanji ; Zhou, Jicheng; Wang, Fei; Zhao, Xingxing, Langmuir, 2022, 38(25), 7699-7708

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Tetrahydrofuran ,  Water ;  rt → 80 °C; 2 h, 1 MPa, 80 °C
Reference
Method for catalytic hydrogenation of unsaturated compounds
, China, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ;  4 h, 2.0 MPa, 70 °C
Reference
Tuning the Electron Density of Metal Nickel via Interfacial Electron Transfer in Ni/MCM-41 for Efficient and Selective Catalytic Hydrogenation of Halogenated Nitroarenes
Huang, Lei; Tang, Feiying ; Hao, Fang ; Zhao, Hao; Liu, Wenyuan; et al, ACS Sustainable Chemistry & Engineering, 2022, 10(9), 2947-2959

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Iridium (H 102-supported) Solvents: Methanol ;  30 min, 25 °C
Reference
Highly selective reduction catalyst for nitroarenes and preparation method and application thereof
, China, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Carbon Solvents: Ethanol ;  30 min, 80 °C
Reference
MOF-derived Fe-N-C with interconnected mesoporous structure for halonitrobenzenes hydrogenation: Role of dicyandiamide on the growth of active sites and pore structure
Wu, Wei; Zhang, Wei; Long, Yu; Qin, Jiaheng; Ma, Jiantai, Microporous and Mesoporous Materials, 2021, 328,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Palladium Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
Reference
A novel synthesis of highly stable palladium nanoparticles and their application in the reduction of nitroaromatic compounds
Abdullah, Fuad Othman ; Behrouzi, Leila; Kaboudin, Babak, Materials Research Express, 2021, 8(9),

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Gold (Candida parapsilosis-supported) Solvents: Water ;  0 - 4 °C; 5 min, 4 °C; 5 h, rt
Reference
Yeast supported gold nanoparticles: an efficient catalyst for the synthesis of commercially important aryl amines
Krishnan, Saravanan; Patel, Paresh N.; Balasubramanian, Kalpattu K.; Chadha, Anju, New Journal of Chemistry, 2021, 45(4), 1915-1923

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron oxide (Fe2O3) (N-doped porous organic polymers) Solvents: Ethanol ;  60 min, 80 °C
Reference
Iron oxide modified N-doped porous carbon derived from porous organic polymers as a highly-efficient catalyst for reduction of nitroarenes
Lv, Jing; Liu, Zhengtang; Dong, Zhengping, Molecular Catalysis, 2020, 498,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Hydrogen ,  Aminoborane Catalysts: Nickel ,  Copper Solvents: Methanol ,  Water ;  30 min, rt
Reference
Preparation method of supported Cu-Ni bimetallic catalyst and its application in reduction reaction
, China, , ,

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: Cobalt (supported on silica) Solvents: Ethanol ;  180 min, 70 °C
1.2 Reagents: Hydrazine hydrate (1:1)
Reference
In Situ Synthesized Silica-Supported Co@N-Doped Carbon as Highly Efficient and Reusable Catalysts for Selective Reduction of Halogenated Nitroaromatics
Sheng, Yao ; Wang, Xueguang; Yue, Shengnan; Cheng, Gonglin; Zou, Xiujing; et al, ChemCatChem, 2020, 12(18), 4632-4641

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Cobalt (nitrogen-doped carbon encapsulated) Solvents: Ethanol ;  90 min, 80 °C
Reference
Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst
Chen, Shuo; Ling, Li-Li; Jiang, Shun-Feng; Jiang, Hong, Green Chemistry, 2020, 22(17), 5730-5741

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Gold (optionally, porous aromatic framework-95/96 support used) Solvents: Water ;  30 min, rt
Reference
Highly selective reduction of nitroarenes with gold nano-catalysts immobilized in porous aromatic frameworks
Yang, Yuting; Yang, Yan; Wang, Tienan; Tian, Yuyang ; Jing, Xiaofei; et al, Microporous and Mesoporous Materials, 2020, 306,

2-Chloroaniline Related Literature